![molecular formula C57H102O6 B1261714 [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate](/img/structure/B1261714.png)
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate
Vue d'ensemble
Description
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate is a triglyceride, a type of ester derived from glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate involves the esterification of glycerol with three specific fatty acids: stearic acid (18:0), and two molecules of linoleic acid (18:2(9Z,12Z)). This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrially, triglycerides are produced through the transesterification of vegetable oils. This process involves reacting vegetable oils with an alcohol, usually methanol, in the presence of a catalyst like sodium hydroxide. The resulting product is a mixture of triglycerides, which can be further purified to obtain specific compounds like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Hydrolyzing agents: Water, acids, or bases under reflux conditions.
Major Products Formed
The major products formed from these reactions include glycerol, fatty acids, alcohols, and aldehydes .
Applications De Recherche Scientifique
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Studied for its role in metabolism and energy storage.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for metabolic disorders.
Industry: Used in the production of biodiesel and as an ingredient in cosmetics and food products.
Mécanisme D'action
The mechanism of action of [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate involves its hydrolysis by lipases to release glycerol and fatty acids. These fatty acids can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, the energy currency of the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triglycerides such as:
- TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(18:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(18:0/18:1(9Z)/18:2(9Z,12Z))[iso3]
Uniqueness
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and reactivity. This makes it particularly useful in specific industrial and research applications .
Propriétés
Formule moléculaire |
C57H102O6 |
|---|---|
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-/t54-/m0/s1 |
Clé InChI |
PJHDLKOEJMDTBE-XSHDOBLLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
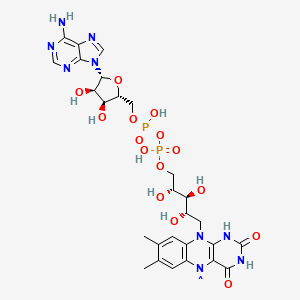

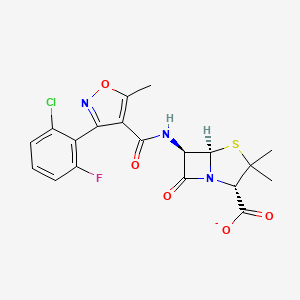
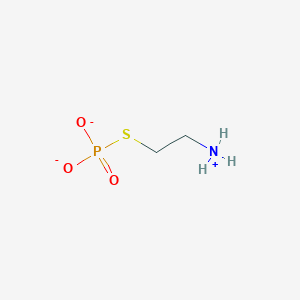
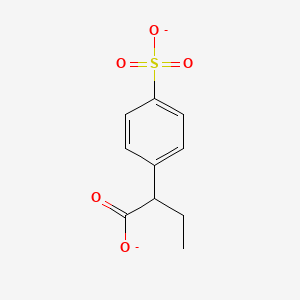
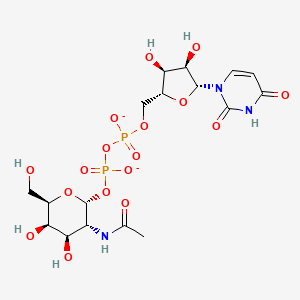
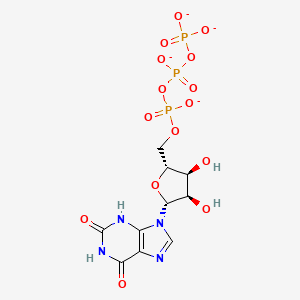
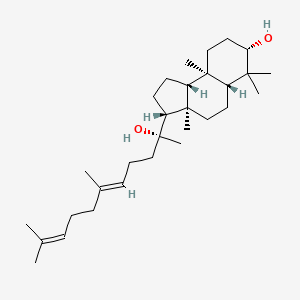

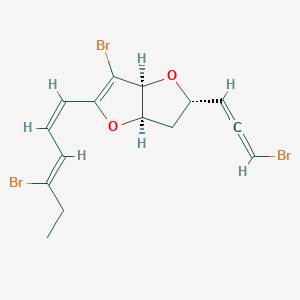

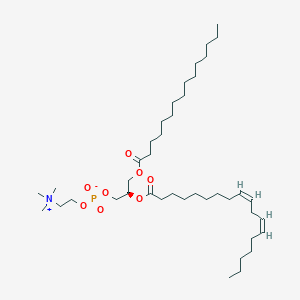
![[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261654.png)
